N-(3-fluorophenyl)-3-[3-(1H-pyrazol-4-yl)piperidin-1-yl]propanamide
Description
N-(3-fluorophenyl)-3-[3-(1H-pyrazol-4-yl)piperidin-1-yl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-(3-fluorophenyl)-3-[3-(1H-pyrazol-4-yl)piperidin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O/c18-15-4-1-5-16(9-15)21-17(23)6-8-22-7-2-3-13(12-22)14-10-19-20-11-14/h1,4-5,9-11,13H,2-3,6-8,12H2,(H,19,20)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTXVKINLAAGIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC(=O)NC2=CC(=CC=C2)F)C3=CNN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-3-[3-(1H-pyrazol-4-yl)piperidin-1-yl]propanamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the piperidine ring: The pyrazole intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution or reductive amination.
Attachment of the fluorophenyl group: The final step involves coupling the fluorophenyl group to the piperidine-pyrazole intermediate, typically using a palladium-catalyzed cross-coupling reaction such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-3-[3-(1H-pyrazol-4-yl)piperidin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using reducing agents like lithium aluminum hydride, leading to the formation of alcohols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted fluorophenyl derivatives
Scientific Research Applications
N-(3-fluorophenyl)-3-[3-(1H-pyrazol-4-yl)piperidin-1-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-3-[3-(1H-pyrazol-4-yl)piperidin-1-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to certain targets, while the pyrazole and piperidine rings contribute to the overall pharmacophore. The compound may modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
N-(3-fluorophenyl)-3-[3-(1H-pyrazol-4-yl)piperidin-1-yl]propanamide can be compared to other compounds with similar structures, such as:
N-(3-chlorophenyl)-3-[3-(1H-pyrazol-4-yl)piperidin-1-yl]propanamide: Similar structure but with a chlorine atom instead of fluorine, potentially altering its reactivity and biological activity.
N-(3-methylphenyl)-3-[3-(1H-pyrazol-4-yl)piperidin-1-yl]propanamide: Contains a methyl group instead of fluorine, which may affect its lipophilicity and metabolic stability.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
